Ethyl 3-amino-3-(4-iodophenyl)propanoate
Description
Ethyl 3-amino-3-(4-iodophenyl)propanoate is a β-amino acid ester characterized by a 4-iodophenyl substituent at the β-position of the propanoate backbone. This compound is synthesized via the Rodionov reaction, which involves condensation of aldehydes with malonic ester derivatives followed by esterification . Its structure includes an iodine atom on the phenyl ring, which confers unique electronic and steric properties. The compound is typically commercialized as a hydrochloride salt to improve solubility and stability for pharmaceutical applications .
Properties
IUPAC Name |
ethyl 3-amino-3-(4-iodophenyl)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14INO2/c1-2-15-11(14)7-10(13)8-3-5-9(12)6-4-8/h3-6,10H,2,7,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHXJVYHUCPESGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C1=CC=C(C=C1)I)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14INO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-amino-3-(4-iodophenyl)propanoate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-iodoaniline and ethyl acrylate.
Reaction: The 4-iodoaniline undergoes a Michael addition reaction with ethyl acrylate in the presence of a base such as sodium ethoxide. This reaction forms the intermediate ethyl 3-(4-iodophenyl)propanoate.
Amination: The intermediate is then subjected to amination using ammonia or an amine source to introduce the amino group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-3-(4-iodophenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The iodophenyl group can be reduced to form phenyl derivatives.
Substitution: The iodine atom can be substituted with other functional groups such as hydroxyl, alkyl, or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydroxide or Grignard reagents are employed for substitution reactions.
Major Products
Oxidation: Nitro or nitroso derivatives.
Reduction: Phenyl derivatives.
Substitution: Hydroxyl, alkyl, or aryl-substituted products.
Scientific Research Applications
Ethyl 3-amino-3-(4-iodophenyl)propanoate has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Radiolabeling: The iodine atom can be replaced with radioactive isotopes for use in imaging and diagnostic applications.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.
Mechanism of Action
The mechanism of action of ethyl 3-amino-3-(4-iodophenyl)propanoate involves its interaction with specific molecular targets:
Molecular Targets: It can bind to enzymes or receptors, modulating their activity.
Pathways Involved: The compound may influence signaling pathways related to neurotransmission or cellular metabolism, depending on its specific application.
Comparison with Similar Compounds
Table 1: Structural Analogues and Key Properties
Key Observations :
- Iodine vs.
- Alkyl vs. Alkoxy Groups : Ethyl and methoxy substituents enhance lipophilicity and electron density, respectively, affecting bioavailability and target engagement .
- Heteroaromatic Substitution : The pyridyl variant introduces nitrogen, which may facilitate hydrogen bonding in biological systems .
Commercial and Industrial Relevance
- Pharmaceutical Intermediates : Hydrochloride salts of these compounds are marketed by suppliers like Biosynce Pharmatech and Combi-Blocks, with prices ranging from €437/250 mg (iodo) to €257.75/g (fluoro) .
Biological Activity
Ethyl 3-amino-3-(4-iodophenyl)propanoate, also known as this compound hydrochloride, is a compound of interest in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthetic routes, interactions with biological targets, and relevant case studies.
Chemical Structure and Properties
This compound has a molecular formula of C_11H_12ClINO_2 and a CAS number of 502842-21-9. The presence of an iodine atom in its structure enhances its reactivity and may contribute to its biological activity. The hydrochloride salt form improves solubility in polar solvents, facilitating its use in various biological assays.
Synthetic Routes
Several methods can be employed to synthesize this compound. Common approaches involve:
- Direct iodination : Iodine is introduced into the phenyl ring using electrophilic aromatic substitution.
- Coupling reactions : The amino group is introduced through coupling with appropriate amino acids or their derivatives.
Anticancer Potential
Recent studies suggest that this compound exhibits promising anticancer properties. Its mechanism of action may involve the inhibition of specific enzymes or pathways critical for cancer cell proliferation.
Table 1: Comparison of Biological Activities
| Compound Name | Unique Features | Biological Activity |
|---|---|---|
| This compound | Contains iodine | Potential anticancer effects |
| Ethyl 3-amino-3-(phenyl)propanoate | No halogen substitution | General amino acid properties |
| Ethyl 3-amino-3-(4-bromophenyl)propanoate | Bromine instead of iodine | Moderate biological activity |
| Ethyl 3-amino-3-(2-chlorophenyl)propanoate | Chlorine substitution | Varies based on substitution |
The presence of the iodine atom is believed to enhance the compound's reactivity and potentially its interaction with biological targets compared to similar compounds.
Enzyme Interaction Studies
This compound has been evaluated for its binding affinity with various enzymes involved in metabolic pathways. These studies indicate that the compound may act as an inhibitor for specific enzymes, thereby influencing metabolic processes critical for cancer cell survival.
Case Studies and Research Findings
- In Vitro Studies : Research involving MCF-7 breast cancer cells demonstrated that this compound exhibited significant uptake mediated by amino acid transporters. The uptake rates were comparable to those observed with standard amino acids, indicating potential utility in targeted drug delivery systems .
- Therapeutic Applications : Preliminary findings suggest that this compound may be effective in combination therapies for glioma treatment, enhancing the efficacy of existing treatments when used alongside radiotherapy .
Q & A
Q. What are the optimized synthetic routes for Ethyl 3-amino-3-(4-iodophenyl)propanoate, and how do reaction conditions influence yield?
The synthesis typically involves nucleophilic substitution of a bromo or iodo precursor (e.g., ethyl 3-bromo-3-(4-iodophenyl)propanoate) with ammonia or amine sources under controlled conditions. Key variables include solvent choice (e.g., dimethylformamide or acetonitrile for solubility ), temperature (room temperature to reflux), and catalyst use. Purification via crystallization or column chromatography is critical for achieving high purity (>95%) . For analogs, yields range from 60–85%, depending on substituent reactivity .
Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR identifies aromatic protons (δ 7.2–7.8 ppm for iodophenyl) and ester/amino groups .
- Mass Spectrometry (MS): High-resolution MS confirms molecular weight (expected ~333 g/mol for C₁₁H₁₂INO₂) .
- X-ray Crystallography: SHELX software (e.g., SHELXL) refines crystal structures, validating stereochemistry and bond lengths .
- HPLC: Purity assessment (>98% by reverse-phase chromatography) .
Q. What are the standard protocols for purifying this compound?
Recrystallization from ethanol/water mixtures is common for removing unreacted amines. For complex mixtures, silica gel chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) effectively isolates the product . Advanced methods like preparative HPLC may resolve stereoisomers .
Advanced Research Questions
Q. How does the 4-iodo substituent influence the compound’s reactivity compared to halogenated analogs (e.g., chloro or fluoro derivatives)?
The iodine atom’s large size and polarizability enhance nucleophilic aromatic substitution (SNAr) reactivity compared to smaller halogens. However, its electron-withdrawing nature reduces basicity of the amino group, affecting protonation states in biological environments. Comparative studies with 4-chloro analogs show slower hydrolysis rates for the iodo derivative due to steric hindrance .
Q. What mechanistic insights exist regarding its potential as a pharmacophore in drug discovery?
Analogous compounds (e.g., ethyl 3-amino-3-(2,4-difluorophenyl)propanoate) exhibit activity as enzyme inhibitors or receptor modulators. The 4-iodophenyl group may enhance binding to hydrophobic pockets in target proteins (e.g., integrins or kinases). Molecular docking studies suggest the iodine atom participates in halogen bonding with amino acid residues like tyrosine .
Q. How can researchers resolve contradictions in reported synthetic yields or purity data?
Variability often arises from solvent polarity (acetonitrile vs. DMF), stoichiometry of amine sources, or purification techniques. Systematic optimization using Design of Experiments (DoE) can identify critical parameters. For example, increasing ammonia equivalents from 1.2 to 2.0 improves yields by 15% in fluoro analogs .
Q. What role does stereochemistry play in its biological activity, and how is it controlled during synthesis?
The (R)-enantiomer of similar compounds shows higher binding affinity to biological targets (e.g., 10-fold difference in IC₅₀ values for αvβ6 integrin antagonists ). Asymmetric synthesis using chiral catalysts (e.g., Evans’ oxazolidinones) or enzymatic resolution ensures enantiomeric excess (>90% ee) .
Methodological Tables
Table 1: Comparison of Synthetic Conditions for Halogenated Derivatives
| Parameter | 4-Iodo Derivative (This Compound) | 4-Fluoro Analog | 4-Chloro Analog |
|---|---|---|---|
| Solvent | Acetonitrile | DMF | THF |
| Reaction Time (h) | 24 | 12 | 18 |
| Yield (%) | 72 | 85 | 68 |
| Purification Method | Crystallization | Column Chromatography | Crystallization |
Table 2: Key Spectroscopic Data for Structural Confirmation
| Technique | Key Signals |
|---|---|
| ¹H NMR (CDCl₃) | δ 1.2 (t, 3H, CH₂CH₃), δ 4.1 (q, 2H, OCH₂), δ 4.5 (s, 2H, NH₂), δ 7.6 (d, 2H, Ar-H) |
| ¹³C NMR | δ 14.1 (CH₃), δ 60.8 (OCH₂), δ 170.5 (C=O) |
| HRMS (ESI+) | [M+H]⁺ m/z calc. 333.10, found 333.09 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
